molecular formula C15H13FO4 B6365005 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95% CAS No. 1179664-08-4

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6365005
CAS RN: 1179664-08-4
M. Wt: 276.26 g/mol
InChI Key: LIYYNHZDRAMARW-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid, 95% (5-(2,4-DMPFBA), 95%) is a fluorinated organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is often used as a starting material for organic synthesis. It is also known for its unique properties such as its low toxicity, high solubility, and low melting point. This makes it a useful compound for a variety of scientific research applications.

Scientific Research Applications

5-(2,4-DMPFBA), 95% has a number of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, it has been used as a starting material in the synthesis of a number of fluorinated compounds, including fluorinated steroids and fluorinated peptides.

Mechanism of Action

The mechanism of action of 5-(2,4-DMPFBA), 95% is not well understood. However, it is believed to act as an electron-withdrawing group, which can increase the reactivity of the aromatic ring and thus facilitate the acylation reaction. It is also believed to act as a nucleophile, which can promote the formation of new bonds between the aromatic ring and the acylating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPFBA), 95% are not well understood. However, it is believed to have low toxicity and is not believed to have any serious adverse effects. It is also believed to be rapidly metabolized in the body and does not accumulate in the body.

Advantages and Limitations for Lab Experiments

The use of 5-(2,4-DMPFBA), 95% has a number of advantages in laboratory experiments. It is a relatively inexpensive and widely available compound, and its low toxicity and low melting point make it an ideal starting material for organic synthesis. In addition, its high solubility makes it easy to work with in a variety of solvents. However, its low reactivity can make it difficult to use in some reactions, and it can be difficult to control the reaction conditions.

Future Directions

The use of 5-(2,4-DMPFBA), 95% in scientific research has a number of potential future directions. It could be used in the synthesis of a variety of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. It could also be used as a starting material in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, its unique properties could be used to develop new materials and polymers with improved properties. Finally, its low toxicity and low melting point could be used to develop new methods for controlling reaction conditions in laboratory experiments.

Synthesis Methods

5-(2,4-DMPFBA), 95% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acylating agent, such as an acid chloride, is reacted with an aromatic compound, such as anisole, to yield an acylated product. The reaction is catalyzed by an acid, such as aluminum chloride or boron trifluoride. The reaction proceeds in a cyclic manner, with the acylating agent being replaced by the aromatic compound and the resulting acylated product being replaced by the acylating agent. The reaction is typically carried out at temperatures of around 80-90°C and can be completed in as little as two hours.

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)9-3-6-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYYNHZDRAMARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681267
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid

CAS RN

1179664-08-4
Record name 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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